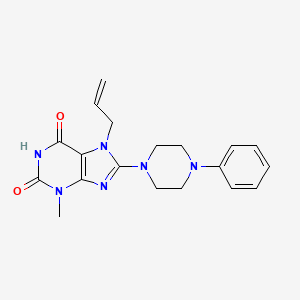

7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

3-methyl-8-(4-phenylpiperazin-1-yl)-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-3-9-25-15-16(22(2)19(27)21-17(15)26)20-18(25)24-12-10-23(11-13-24)14-7-5-4-6-8-14/h3-8H,1,9-13H2,2H3,(H,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEOWWLXLINLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

Formation of the purine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the allyl and methyl groups: These groups can be introduced via alkylation reactions using allyl halides and methyl iodide, respectively.

Attachment of the phenylpiperazine moiety: This step involves the nucleophilic substitution of a halogenated purine intermediate with 4-phenylpiperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study purine metabolism and related pathways.

Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Key Observations :

Spectral Comparison :

Biological Activity

7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique structure features an allyl group, a methyl group, and a phenylpiperazine moiety, which contribute to its pharmacological properties. This compound has gained attention for its potential applications in treating neurological and psychiatric disorders due to its interaction with various receptors in the central nervous system.

Chemical Structure

The molecular formula of this compound is C16H20N4O2. The presence of multiple functional groups allows for diverse biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

1. Neurotransmitter Receptor Interaction

- The compound interacts with serotonin and dopamine receptors, which are crucial in regulating mood and behavior. Studies suggest that it may act as a partial agonist at these receptors, potentially leading to anxiolytic and antidepressant effects.

2. Antioxidant Properties

- Preliminary studies have shown that this compound possesses antioxidant properties. This activity may protect neural tissues from oxidative stress, which is implicated in various neurodegenerative diseases.

3. Anticancer Potential

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antidepressant effects | Demonstrated significant reduction in depressive-like behaviors in animal models. |

| Study 2 | Assess antioxidant capacity | Showed a marked decrease in oxidative stress markers in treated neuronal cells. |

| Study 3 | Investigate anticancer activity | Indicated potential cytotoxic effects against breast cancer cell lines; further research needed for conclusive results. |

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. Its structural components allow it to fit into receptor sites effectively:

Receptor Interactions:

- Serotonin Receptors (5HT): Modulation of serotonergic pathways may explain its antidepressant effects.

- Dopamine Receptors (D2): Interaction with dopaminergic pathways could contribute to its potential as an anxiolytic agent.

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Conditions/Impact | Reference |

|---|---|---|

| Base | K₂CO₃ (anhydrous DMF) enhances nucleophilicity of piperazine | |

| Temperature | Room temperature avoids side reactions (e.g., decomposition) | |

| Solvent | DMF facilitates solubility of intermediates | |

| Purification | Recrystallization from EtOAc improves purity and yield |

Basic: Which spectroscopic techniques validate the structural integrity of this compound?

Answer:

A multi-technique approach is used:

- ¹H/¹³C NMR: Confirms substitution patterns (e.g., allyl and piperazine protons resonate at δ 2.58–2.61 ppm for NCH₂ groups; carbonyl carbons appear at ~166 ppm) .

- IR Spectroscopy: Detects carbonyl (C=O) stretches at 1697–1656 cm⁻¹ and aliphatic C-H stretches at 2852–2968 cm⁻¹ .

- Mass Spectrometry (EI-MS): Molecular ion peaks (e.g., m/z = 316 [M⁺]) confirm molecular weight .

Q. Table 2: Spectroscopic Signatures

| Technique | Observed Peaks/Signals | Structural Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 3.72 ppm (s, 3H, N(7)–CH₃) | Methyl group at position 7 | |

| IR | 1697 cm⁻¹ (C=O) | Xanthine diketone core | |

| EI-MS | m/z = 316 [M⁺] | Molecular ion confirmation |

Advanced: How can researchers optimize synthetic yield while minimizing byproducts?

Answer:

Key strategies include:

- Stoichiometric Control: Use a 10–15% excess of allylating agents (e.g., propargyl tosylate) to drive the reaction to completion .

- Catalyst Screening: Explore phase-transfer catalysts to enhance reaction rates in biphasic systems.

- In-line Monitoring: Employ TLC or HPLC to track reaction progress and terminate before side reactions dominate .

- Temperature Gradients: Gradual heating (e.g., 40–60°C) may improve substitution efficiency without degrading heat-sensitive groups .

Note: Substituent steric effects (e.g., bulky aryl groups) can reduce yields; computational modeling (e.g., ChemAxon) predicts steric hindrance .

Advanced: How should discrepancies in reported biological activity data be addressed?

Answer:

Contradictions in antimicrobial or antiviral activity often arise from:

- Assay Variability: Differences in cell lines (e.g., MT-4 vs. Vero 76 cells) or microbial strains (S. aureus DSM 2569 vs. clinical isolates) .

- Solvent Effects: DMSO concentration thresholds (>1% can artifactually inhibit cell growth) .

- Dose-Response Curves: Use standardized protocols (e.g., CLSI guidelines) for MIC/MBC determination.

Methodological Recommendations:

- Replicate studies across multiple cell lines and microbial strains.

- Include positive controls (e.g., chloroquine for antiviral assays) to calibrate activity .

- Perform dose-escalation studies to identify toxicity thresholds (e.g., IC₅₀ in MDBK cells) .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Answer:

A tiered approach is recommended:

In Silico Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding to adenosine receptors or phosphodiesterases, leveraging the xanthine core’s affinity .

Enzyme Inhibition Assays: Test against PDE4 or COX-2 isoforms to identify targets (IC₅₀ values <10 µM suggest therapeutic potential) .

Cellular Pathways: Employ RNA-seq or proteomics in treated cells (e.g., MT-4) to map downstream signaling perturbations .

Mutagenesis Studies: Engineer receptor mutants (e.g., A₂AR T275A) to validate binding interactions .

Q. Table 3: Key Mechanistic Probes

Advanced: What computational tools predict the compound’s drug-likeness and ADMET properties?

Answer:

Public resources like Chemicalize.org (based on ChemAxon) calculate:

- Lipophilicity (LogP): Predicted ~2.69, aligning with CNS permeability thresholds .

- Topological Polar Surface Area (TPSA): Values <90 Ų suggest oral bioavailability .

- ADMET: Predict hepatic metabolism via CYP3A4 and potential hERG channel inhibition .

Validation: Compare computational results with experimental LogP (e.g., shake-flask method) and microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.